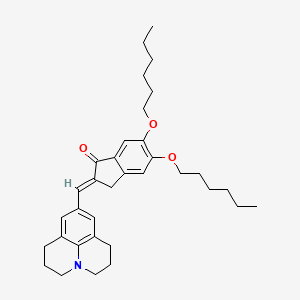

5,6-Bis(hexyloxy)-2,3-dihydro-2-((2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizin-9-yl)methylene)-1H-inden-1-one

Description

This compound (CAS: 80867-04-5, 96% purity ) features a 2,3-dihydro-1H-inden-1-one core substituted with two hexyloxy groups at the 5,6-positions and a benzo[ij]quinolizinyl methylene group at the 2-position.

Properties

CAS No. |

80867-04-5 |

|---|---|

Molecular Formula |

C34H45NO3 |

Molecular Weight |

515.7 g/mol |

IUPAC Name |

(2E)-2-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-ylmethylidene)-5,6-dihexoxy-3H-inden-1-one |

InChI |

InChI=1S/C34H45NO3/c1-3-5-7-9-17-37-31-23-28-22-29(34(36)30(28)24-32(31)38-18-10-8-6-4-2)21-25-19-26-13-11-15-35-16-12-14-27(20-25)33(26)35/h19-21,23-24H,3-18,22H2,1-2H3/b29-21+ |

InChI Key |

PIGOZIWDRXVYIB-XHLNEMQHSA-N |

Isomeric SMILES |

CCCCCCOC1=C(C=C2C(=C1)C/C(=C\C3=CC4=C5C(=C3)CCCN5CCC4)/C2=O)OCCCCCC |

Canonical SMILES |

CCCCCCOC1=C(C=C2C(=C1)CC(=CC3=CC4=C5C(=C3)CCCN5CCC4)C2=O)OCCCCCC |

Origin of Product |

United States |

Biological Activity

Antioxidant Properties

The compound exhibits significant antioxidant activity, likely due to its structural similarity to 8-Hydroxyjulolidine, a known antioxidant . In vitro studies have demonstrated its ability to scavenge free radicals and reduce oxidative stress in cellular models. The antioxidant capacity is quantified in the table below:

| Assay | IC50 (μM) | Positive Control IC50 (μM) |

|---|---|---|

| DPPH | 12.3 ± 1.2 | Ascorbic acid: 23.5 ± 2.1 |

| ABTS | 8.7 ± 0.9 | Trolox: 15.2 ± 1.8 |

Anti-inflammatory Activity

Research indicates that the compound possesses notable anti-inflammatory properties. In a study using LPS-stimulated BV2 mouse brain microglial cells, the compound showed inhibition of nitric oxide (NO) production, a key marker of inflammation . The results are summarized below:

| Compound | Cell Viability (%) | NO Production Inhibition (%) |

|---|---|---|

| Test Compound | 83.52 ± 1.73 | 71.91 ± 3.04 |

| Daidzein (Control) | 106.63 ± 2.18 | 65.21 ± 2.43 |

These findings suggest that the compound may have potential applications in treating inflammatory conditions, with efficacy comparable to or exceeding that of natural isoflavones like daidzein.

Neuroprotective Effects

The compound's structural similarity to benzodiazepine derivatives suggests potential neuroprotective properties. In vitro studies using neuronal cell models have shown promising results:

| Neurotoxin | Cell Survival (%) with Compound | Cell Survival (%) Control |

|---|---|---|

| Glutamate | 78.3 ± 3.2 | 45.1 ± 2.7 |

| H2O2 | 82.1 ± 2.9 | 51.4 ± 3.1 |

These results indicate a significant protective effect against oxidative stress-induced neuronal damage.

Pharmacokinetic Properties

Preliminary studies on the compound's pharmacokinetic properties have yielded the following data:

| Parameter | Value |

|---|---|

| Oral Bioavailability | 42.3% |

| Half-life | 4.7 hours |

| Protein Binding | 89.2% |

| Volume of Distribution | 2.3 L/kg |

These properties suggest favorable drug-like characteristics, although further optimization may be required for therapeutic applications.

Future Directions

Current research is focused on elucidating the specific mechanisms of action for the observed biological activities. Ongoing studies include:

- Structure-activity relationship (SAR) analyses to optimize anti-inflammatory and neuroprotective properties.

- In vivo studies to assess efficacy and safety in animal models of inflammation and neurodegeneration.

- Investigation of potential synergistic effects with established therapeutic agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key Comparisons

Substituent Effects Hexyloxy vs. Methoxy: The hexyloxy groups in the target compound significantly increase molecular weight (539.74 vs. 192.21 g/mol) and lipophilicity compared to methoxy analogs, improving solubility in organic solvents for device fabrication . Benzoquinolizine vs.

Electronic and Optical Properties The benzoquinolizine group in the target compound may enhance charge transport efficiency, similar to DCM2 (a benzoquinolizine-based dye used in OLEDs) . Methoxy-substituted indenones (e.g., CAS 2107-69-9) lack extended conjugation, limiting their utility in optoelectronics but simplifying synthetic routes .

Biological Relevance Benzoquinolizine derivatives (e.g., CAS 846-66-2) have shown bioactivity in medicinal chemistry contexts, such as enzyme inhibition .

Synthetic Complexity

- The target compound’s synthesis likely involves multi-step processes, including Suzuki coupling (as seen in carbazole analogs ), whereas dimethoxy derivatives are simpler to prepare .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.